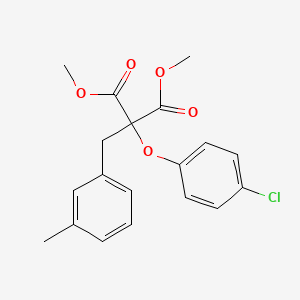

Dimethyl 2-(4-chlorophenoxy)-2-(3-methylbenzyl)malonate

CAS No.: 338400-12-7

Cat. No.: VC4907504

Molecular Formula: C19H19ClO5

Molecular Weight: 362.81

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 338400-12-7 |

|---|---|

| Molecular Formula | C19H19ClO5 |

| Molecular Weight | 362.81 |

| IUPAC Name | dimethyl 2-(4-chlorophenoxy)-2-[(3-methylphenyl)methyl]propanedioate |

| Standard InChI | InChI=1S/C19H19ClO5/c1-13-5-4-6-14(11-13)12-19(17(21)23-2,18(22)24-3)25-16-9-7-15(20)8-10-16/h4-11H,12H2,1-3H3 |

| Standard InChI Key | JALBBBSTNJVCDO-UHFFFAOYSA-N |

| SMILES | CC1=CC(=CC=C1)CC(C(=O)OC)(C(=O)OC)OC2=CC=C(C=C2)Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

Dimethyl 2-(4-chlorophenoxy)-2-(3-methylbenzyl)malonate belongs to the class of malonic acid esters, wherein the central malonate moiety is substituted with a 4-chlorophenoxy group and a 3-methylbenzyl group. The IUPAC name, dimethyl 2-(4-chlorophenoxy)-2-[(3-methylphenyl)methyl]propanedioate, reflects its esterified carboxyl groups and aromatic substituents . The chlorine atom at the para position of the phenoxy ring and the methyl group on the benzyl moiety contribute to its electronic and steric profile, influencing reactivity and intermolecular interactions.

Physicochemical Properties

Key physical properties of this compound include:

| Property | Value | Source |

|---|---|---|

| Density | 1.2 ± 0.1 g/cm³ | |

| Boiling Point | 474.9 ± 45.0 °C at 760 mmHg | |

| Flash Point | 171.4 ± 27.7 °C | |

| Molecular Weight | 362.804 g/mol | |

| Vapour Pressure (25°C) | 0.0 ± 1.2 mmHg | |

| Refractive Index | 1.556 |

The relatively high boiling point and low vapor pressure suggest stability under standard conditions, making it suitable for high-temperature reactions . The density aligns with typical organic esters, while the refractive index indicates moderate polarizability.

Synthesis and Characterization

Analytical Characterization

Characterization techniques for this compound likely include:

-

Nuclear Magnetic Resonance (NMR): To confirm the positions of substituents via ¹H and ¹³C spectra.

-

Mass Spectrometry (MS): Verification of molecular weight (362.804 g/mol) and fragmentation patterns .

-

Infrared (IR) Spectroscopy: Identification of ester carbonyl (C=O) stretches near 1740 cm⁻¹ and aryl C-Cl vibrations at 750 cm⁻¹.

Comparative Analysis with Related Malonate Esters

Malonate esters exhibit diverse applications depending on their substituents. A comparison with dimethyl 2-(4-methoxybenzyl)malonate (CAS 15378-09-3) highlights structural influences on properties:

| Property | Dimethyl 2-(4-Chlorophenoxy)-2-(3-Methylbenzyl)malonate | Dimethyl 2-(4-Methoxybenzyl)malonate |

|---|---|---|

| Molecular Formula | C₁₉H₁₉ClO₅ | C₁₃H₁₆O₅ |

| Molecular Weight | 362.804 g/mol | 252.26 g/mol |

| Boiling Point | 474.9 °C | Not reported |

| Key Substituents | Chlorophenoxy, methylbenzyl | Methoxybenzyl |

The chlorine atom in the former enhances electronegativity, potentially increasing reactivity in substitution reactions compared to the methoxy group’s electron-donating effects .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume